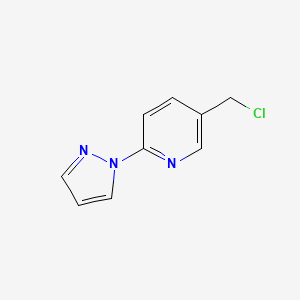
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
Vue d'ensemble
Description
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, also known as CM-Pyrazolylpyridine, is a versatile organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyridine and a pyrazole ring structure, and is typically synthesized in a two-step process involving the reaction of 2-chloro-5-methylpyridine with 1-methylpyrazole. The compound is a colorless solid with a molecular weight of 214.58 g/mol and a melting point of 116-117°C. It has a variety of applications in both organic and inorganic chemistry, and has been used in a number of studies in the areas of biochemistry and physiology.
Applications De Recherche Scientifique
Catalysis in Ethylene Oligomerization Reactions
- Complexes derived from 5-(chloromethyl)-2-(1H-pyrazol-1-yl)pyridine variants have been used as catalysts in ethylene oligomerization reactions. These complexes demonstrated varied catalytic activities and product distributions depending on the co-catalyst and solvent system used. Such complexes have shown potential in producing Friedel-Crafts toluene-alkylated products and oligomers like C4 and C6 when activated with different co-catalysts (Nyamato, Ojwach, & Akerman, 2014).
Synthesis and Structural Studies
- Derivatives of this compound have been synthesized and characterized to understand their molecular structure and thermodynamic properties. Such studies provide insight into the synthesis pathways and stability of these compounds, which is crucial for their applications in various scientific fields (Shen et al., 2012).
Photoinduced Proton Transfer Studies
- Investigations into the photoinduced proton transfer in derivatives of this compound have revealed the occurrence of multiple photoreactions, including excited-state intramolecular and intermolecular double-proton transfers. These findings are significant for understanding the photochemical behavior of such compounds, which can be applied in areas like photophysics and photochemistry (Vetokhina et al., 2012).
Palladium-Methyl Bond Insertion and Polymerization
- Research involving this compound and its analogs has explored their role in the CO insertion into the palladium-methyl bond and subsequent CO/ethylene copolymerization. This research is pivotal for understanding the catalytic behavior of these compounds in polymer synthesis (Kumar & Darkwa, 2015).
Optical Properties in Novel Derivatives
- Novel derivatives of this compound have been synthesized, and their optical properties have been investigated. Such studies are crucial for applications in optoelectronics and materials science, where the optical characteristics of compounds play a fundamental role (Ge et al., 2014).
Propriétés
IUPAC Name |
5-(chloromethyl)-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLCABKNWXXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586522 | |
| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748796-39-6 | |
| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


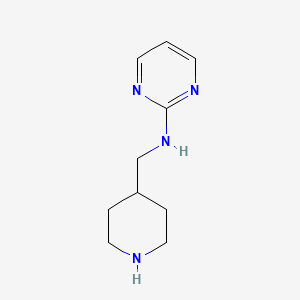
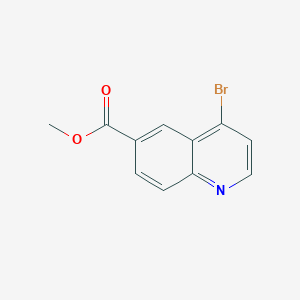
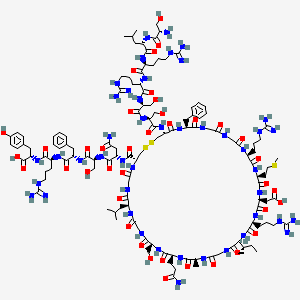
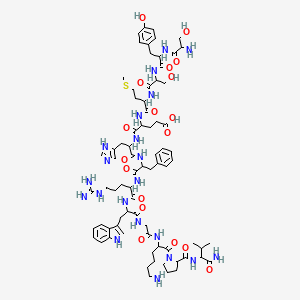






![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)

